![molecular formula C17H12O4 B14166264 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6627-18-5](/img/structure/B14166264.png)
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene-1,4-dione core with hydroxy and hydroxyphenylmethyl substituents, making it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction can be catalyzed by various catalysts such as L-proline, nano copper (II) oxide, or other organocatalysts under reflux conditions in ethanol .
Industrial Production Methods
In industrial settings, the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives can be optimized for high yields and efficiency. The use of recyclable catalysts like L-proline and nano copper (II) oxide ensures a sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyphenylmethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and solvents like ethanol or water .
Major Products
Major products formed from these reactions include various hydroxy and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, molecular probes, and electroluminescent devices
Mechanism of Action
The biological activity of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is attributed to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. It also inhibits key enzymes and signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural product with similar quinone structure and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Another hydroxy-substituted naphthoquinone with antimicrobial and anticancer properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and cytotoxic activities
Uniqueness
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione stands out due to its unique hydroxyphenylmethyl substituent, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
6627-18-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-11-7-5-10(6-8-11)16(20)14-9-15(19)12-3-1-2-4-13(12)17(14)21/h1-9,16,18,20H |
InChI Key |
DWCNYZJGTGSWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
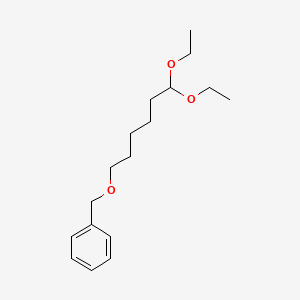
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
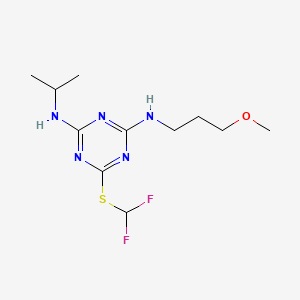
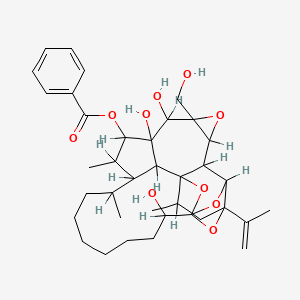
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
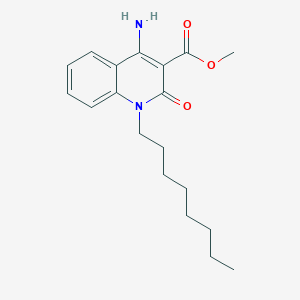



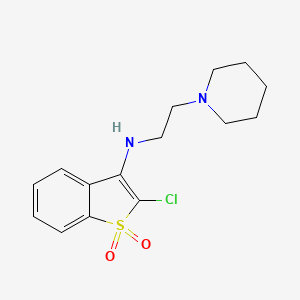
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)

![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)
